What are the chemical properties of phosphorothiolate linkages in oligonucleotides?
What are the chemical properties of phosphorothiolate linkages in oligonucleotides?
An In-depth Technical Guide to the Chemical Properties of Phosphorothioate (B77711) Linkages in Oligonucleotides
Phosphorothioate (PS) linkages, where a non-bridging oxygen atom in the phosphate (B84403) backbone of an oligonucleotide is replaced by a sulfur atom, are a cornerstone of nucleic acid therapeutics.[1][2][3] This modification imparts crucial properties, most notably enhanced resistance to nuclease degradation, which significantly increases the in vivo half-life of oligonucleotide-based drugs.[1][2] This guide provides a detailed examination of the chemical properties of phosphorothioate linkages, including their synthesis, stability, stereochemistry, and interaction with enzymes, supported by quantitative data, experimental protocols, and logical diagrams.
While the term "phosphorothiolate" can refer to the replacement of a bridging oxygen with sulfur, the vast majority of therapeutic and research applications utilize the phosphorothioate modification, involving the non-bridging oxygen.[4][5] This guide will focus on the chemical properties of these widely used phosphorothioate oligonucleotides.
Core Chemical Properties
The substitution of a non-bridging oxygen with a sulfur atom in the phosphodiester backbone creates a chiral center at the phosphorus atom.[2][6][7] This results in two diastereomers for each phosphorothioate linkage: the Rp and Sp configurations.[7][8] Consequently, a typical non-stereoselective synthesis of a phosphorothioate oligonucleotide of length 'n' results in a mixture of 2^(n-1) diastereomers.[2][7] This stereoisomerism is a critical feature, as the Rp and Sp configurations can impart different chemical and biological properties, including thermal stability, nuclease resistance, and protein binding affinity.[9][10][11]
Figure 1. Comparison of phosphodiester, phosphorothioate, and phosphorothiolate linkages.
The primary advantage of phosphorothioate modification is the significant increase in resistance to degradation by nucleases.[1][2] Unmodified oligonucleotides are rapidly cleared in vivo, with half-lives as short as a few minutes, whereas phosphorothioate-modified oligonucleotides can have terminal elimination half-lives of 35 to 50 hours.[1] The sulfur atom sterically hinders the approach of nucleases, making the internucleotide bond less susceptible to enzymatic cleavage.[1] To protect against exonuclease activity, which primarily occurs from the 3' end in serum, it is recommended to incorporate at least three phosphorothioate linkages at both the 5' and 3' ends of the oligonucleotide.[12] Full phosphorothioate modification provides protection against both endonucleases and exonucleases.[12]
The effect of phosphorothioate linkages on the thermal stability (melting temperature, Tm) of duplexes is complex and depends on several factors, including the stereochemistry of the linkage and the nature of the duplex (DNA/DNA vs. DNA/RNA). Generally, phosphorothioate modifications are destabilizing compared to their unmodified phosphodiester counterparts.[13][14] For DNA/RNA duplexes, [all-Rp]-PS modifications are typically more stable than [all-Sp]-PS modifications.[10][14] In some cases, differences of up to 15°C in melting temperature have been observed between stereochemical variants of the same sequence.[9]
The sulfur atom in the phosphorothioate linkage increases the hydrophobicity of the oligonucleotide.[15] This can enhance binding to serum proteins, which can in turn facilitate cellular uptake.[15][] However, this increased protein binding can also lead to non-specific interactions and potential toxicity.[1]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the properties of phosphorothioate oligonucleotides.
| Property | Unmodified Oligonucleotide | Phosphorothioate-Modified Oligonucleotide | Reference(s) |
| Half-life in Plasma | Minutes | Biphasic: Initial 0.5-0.8 hours, Terminal 35-50 hours | [1] |
| Nuclease Susceptibility | High | Low | [1][2] |
Table 1. Nuclease Resistance and Half-life of Phosphorothioate Oligonucleotides.
| Duplex Type | Modification | ΔTm per modification (°C) | Reference(s) |
| DNA/DNA | Phosphorothioate | Destabilizing | [13][17] |
| DNA/RNA | 3'-S-Phosphorothiolate | +1.4 (Stabilizing) | [17] |
| DNA/RNA | [all-Rp]-PS vs. [all-Sp]-PS | [all-Rp] is more stable; ΔTm of 3-9°C | [14] |
Table 2. Thermal Stability (ΔTm) of Phosphorothioate-Modified Duplexes.
| Property | Rp Configuration | Sp Configuration | Reference(s) |
| Nuclease Resistance | Less resistant | More resistant | [10][11] |
| DNA/RNA Duplex Stability | More stable | Less stable | [10][14] |
| RNase H Activity | Generally preferred for activity | Can be inhibitory | [10][11] |
Table 3. Impact of Phosphorothioate Stereochemistry on Oligonucleotide Properties.
Synthesis and Analysis
Phosphorothioate oligonucleotides are typically synthesized using automated solid-phase phosphoramidite (B1245037) chemistry.[18][19] The synthesis cycle consists of four main steps: detritylation, coupling, capping, and sulfurization.
Figure 2. Solid-phase synthesis cycle for phosphorothioate oligonucleotides.
The key step that differentiates phosphorothioate synthesis from standard phosphodiester synthesis is the replacement of the oxidation step with a sulfurization step.[20] This is typically achieved using a sulfur-transfer reagent, such as 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent).[18][19]
The purity and integrity of synthesized phosphorothioate oligonucleotides are assessed using a combination of techniques, primarily high-performance liquid chromatography (HPLC) and mass spectrometry (MS).[6][21][22]
-
HPLC: Both reverse-phase (RP-HPLC) and ion-exchange (IE-HPLC) are used.[6] Due to the presence of diastereomers, HPLC peaks for phosphorothioate oligonucleotides are often broader than those for their phosphodiester counterparts.[2][6]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight of the full-length product and identifying any impurities, such as shorter sequences (n-1 mers) or products of incomplete sulfurization.[6][22]
Experimental Protocols
This protocol outlines the general steps for synthesizing a phosphorothioate oligonucleotide on an automated DNA synthesizer.
Materials:
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.
-
Phosphoramidite monomers for A, C, G, and T.
-
Activator solution (e.g., ethylthiotetrazole).
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane).
-
Capping solutions (e.g., acetic anhydride (B1165640) and N-methylimidazole).
-
Sulfurizing reagent (e.g., 0.05 M Beaucage reagent in acetonitrile).[18]
-
Anhydrous acetonitrile.
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide).
Procedure:
-
Synthesizer Setup: Load the synthesizer with the appropriate reagents and the synthesis column packed with the CPG support. Program the desired oligonucleotide sequence.
-
Synthesis Cycle: The synthesizer will automatically perform the following steps for each nucleotide addition:
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed with the deblocking solution.
-
Coupling: The next phosphoramidite monomer and activator are delivered to the column to form a phosphite triester linkage.
-
Sulfurization: The sulfurizing reagent is delivered to convert the phosphite triester to a more stable phosphorothioate triester.[18]
-
Capping: The capping solutions are delivered to acetylate any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutants.[18]
-
-
Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed by incubation with concentrated ammonium hydroxide.
-
Purification: The crude oligonucleotide is purified, typically by HPLC.
This protocol provides a method to visually assess the degradation of a phosphorothioate-modified oligonucleotide in the presence of nucleases.[1]
Materials:
-
Phosphorothioate-modified oligonucleotide and an unmodified control.
-
Nuclease source (e.g., Fetal Bovine Serum - FBS).
-
Reaction Buffer (e.g., Phosphate-Buffered Saline - PBS).
-
Nuclease-free water.
-
2X Gel Loading Dye containing a stop solution (e.g., EDTA).
-
15-20% Polyacrylamide gel.
-
TBE or TAE running buffer.
Procedure:
-
Reaction Setup: In separate tubes, incubate the phosphorothioate and control oligonucleotides with the nuclease source (e.g., 10% FBS in PBS) at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), remove an aliquot from each reaction and immediately add it to the 2X Gel Loading Dye to stop the reaction.
-
PAGE: Load the samples onto the polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
Visualization: Stain the gel with a nucleic acid stain (e.g., SYBR Gold) and visualize it under UV light. The intensity of the band corresponding to the full-length oligonucleotide will decrease over time as it is degraded.[1]
This protocol allows for a more quantitative assessment of oligonucleotide stability.[1]
Materials:
-
Samples from the nuclease degradation assay (Protocol 2).
-
HPLC system with a UV detector.
-
Anion-exchange or reverse-phase HPLC column.
-
Mobile Phase A: 100 mM Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
Procedure:
-
Sample Preparation: Thaw the collected time-point samples.
-
HPLC Method: Equilibrate the HPLC column. Set up a gradient elution method to separate the full-length oligonucleotide from its degradation products (e.g., a linear gradient from 5% to 50% Mobile Phase B over 30 minutes).[1]
-
Analysis: Inject the samples onto the HPLC system.
-
Data Analysis: Integrate the peak areas corresponding to the full-length oligonucleotide at each time point to determine the rate of degradation.[1]
This protocol describes the general procedure for analyzing phosphorothioate oligonucleotides using LC-MS.
Materials:
-
Purified phosphorothioate oligonucleotide sample.
-
LC-MS system (e.g., with an ESI source).
-
Appropriate HPLC column and mobile phases for oligonucleotide separation (often ion-pairing reagents are used).[22][23]
Procedure:
-
Sample Preparation: Dissolve the oligonucleotide in a suitable solvent, often with the addition of a volatile base to reduce sodium and potassium adducts.[21]
-
LC Separation: Inject the sample onto the LC system to separate the main product from any impurities.
-
MS Analysis: The eluent from the LC is directed into the mass spectrometer. Acquire mass spectra in the appropriate mass range.
-
Data Analysis: Deconvolute the resulting spectra, which will contain a series of peaks with different charge states, to determine the molecular weight of the oligonucleotide and any other species present in the sample.[21]
Signaling Pathways and Logical Relationships
Figure 3. Antisense oligonucleotide (ASO) mechanism of action.
Figure 4. Influence of Rp and Sp stereochemistry on key properties.
Conclusion
Phosphorothioate linkages are a critical chemical modification in the development of oligonucleotide therapeutics. Their primary contribution is a dramatic increase in nuclease resistance, which is essential for achieving therapeutic efficacy in vivo. However, the introduction of chirality at the phosphorus backbone adds a layer of complexity, as the stereochemistry of the linkage can significantly influence the duplex stability, protein interactions, and biological activity of the oligonucleotide. A thorough understanding of these chemical properties is paramount for the rational design and optimization of next-generation nucleic acid-based drugs.
References
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- 12. sg.idtdna.com [sg.idtdna.com]
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- 15. youtube.com [youtube.com]
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- 19. academic.oup.com [academic.oup.com]
- 20. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
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